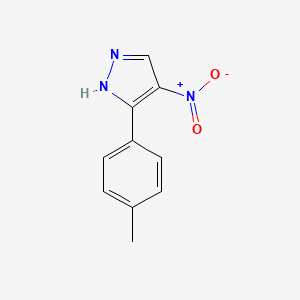

4-Nitro-3-(p-tolyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

5-(4-methylphenyl)-4-nitro-1H-pyrazole |

InChI |

InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12) |

InChI Key |

GCDGOJTYGSVWQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2)[N+](=O)[O-] |

Origin of Product |

United States |

Sophisticated Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and it has been instrumental in characterizing 4-Nitro-3-(p-tolyl)-1H-pyrazole.

One-dimensional NMR techniques provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of pyrazole (B372694) derivatives typically shows distinct signals for the pyrazole ring protons and the protons of the substituent groups. For instance, in related pyrazole structures, the pyrazole CH proton can appear as a singlet, while the protons of the tolyl group's methyl substituent also produce a characteristic singlet. Aromatic protons on the tolyl ring often exhibit doublet or multiplet patterns depending on their coupling with adjacent protons. niscair.res.in

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazole and tolyl rings are indicative of their electronic environment. For example, the carbon atoms of the pyrazole ring in various nitropyrazole derivatives show distinct chemical shifts that help in identifying the specific isomer. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within the pyrazole ring. The chemical shifts of the two nitrogen atoms can provide insights into tautomerism and hydrogen bonding. psu.edu In pyrazole systems, the chemical shifts of the pyrrole-like nitrogen (N-1) and the pyridine-like nitrogen (N-3) are distinct and influenced by substituents on the ring. colostate.edu

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrazoles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 5-Benzyl-3-phenyl-1H-pyrazole | 7.68-7.66 (d, 2H), 7.40-7.27 (m, 8H), 6.36 (s, 1H), 4.04 (s, 2H) | 139.1, 132.1, 128.6, 128.5, 128.4, 126.3, 125.4, 101.5, 33.1 |

This table presents data for related pyrazole compounds to illustrate typical chemical shifts. Data for this compound is not explicitly available in the provided search results.

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex structures of substituted pyrazoles.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to connect adjacent protons within the tolyl ring and potentially between the ring and other parts of the molecule.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the pyrazole and tolyl rings. imperial.ac.ukresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. ipb.pt It is particularly useful for connecting the tolyl substituent to the pyrazole ring and for confirming the position of the nitro group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to determine the relative orientation of the tolyl ring with respect to the pyrazole ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The molecular weight of the parent compound, 4-Nitro-1H-pyrazole, is 113.07 g/mol . sigmaaldrich.com The fragmentation pattern of pyrazoles is influenced by the substituents on the ring. researchgate.net For instance, the fragmentation of nitropyrazoles often involves the loss of the nitro group. nist.gov

Table 2: Mass Spectrometry Data for Related Pyrazole Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 4-Nitro-1H-pyrazole | C₃H₃N₃O₂ | 113.07 |

| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.08 |

| 4-Nitro-1H-pyrazole-3-carboxylic acid | C₄H₃N₃O₄ | 157.08 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum of a related pyrazole chalcone (B49325) showed a characteristic absorption band for the pyrazolic N-N bond around 1539 cm⁻¹. niscair.res.in The nitro group (NO₂) typically exhibits strong, characteristic stretching vibrations.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for separating it from any potential isomers or impurities. Reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of various pyrazole derivatives. ijcpa.inresearchgate.net These methods often utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. ijcpa.insielc.com The retention time of the compound is a key parameter for its identification and quantification. The development of enantioselective HPLC methods has also been crucial for the separation of chiral pyrazole derivatives. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Nitro-1H-pyrazole |

| 5-Benzyl-3-phenyl-1H-pyrazole |

| 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile |

| 3-Nitropyrazole |

| 4-Nitro-1H-pyrazole-3-carboxylic acid |

| 3-bromo-4-nitro-1H-pyrazole |

| Pyrazole chalcone |

| Nitrophenyl-substituted pyrazolines |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in determining the electronic distribution and three-dimensional arrangement of atoms in a molecule. These calculations are foundational to understanding a compound's stability and reactivity.

Key energetic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.

Table 1: Representative Calculated Electronic Properties for Substituted Pyrazoles

| Property | Description | Typical Values for Pyrazole (B372694) Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | Varies with substitution |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | Varies with substitution |

| HOMO-LUMO Gap (ΔE) | Difference in energy between the HOMO and LUMO, indicating chemical reactivity and stability. | Varies with substitution |

Unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. For substituted pyrazoles, the relative stability of these tautomers is influenced by the nature and position of the substituents, as well as by the surrounding environment (e.g., solvent). mdpi.comnih.gov Theoretical calculations are essential for determining the most stable tautomer by comparing their relative energies. rsc.org

Furthermore, the presence of rotatable bonds, such as the one connecting the p-tolyl group to the pyrazole ring, leads to different possible conformations. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angles to identify the most stable spatial arrangement of the molecule. The interplay between the nitro and p-tolyl groups will significantly influence the preferred conformation of 4-Nitro-3-(p-tolyl)-1H-pyrazole.

Computational Modeling of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the transformation from reactants to products.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Theoretical studies on reactions involving pyrazole derivatives, such as cycloaddition reactions, have successfully used DFT to explore possible reaction channels and predict their feasibility from a kinetic standpoint. kfupm.edu.sa For this compound, computational modeling could predict its reactivity in various chemical transformations by calculating the energetics of potential reaction pathways and the structures of the associated transition states.

The solvent in which a reaction is carried out can significantly influence its mechanism and rate. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. These simulations can reveal how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering the reaction's energetic profile. Understanding these effects is crucial for predicting how the reactivity of this compound might change in different solvent environments.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, molecular vibrations, and intermolecular interactions in a simulated environment (e.g., in a solvent box). researchgate.net For this compound, MD simulations could be used to study its flexibility, its interactions with solvent molecules, and its potential to form aggregates or interact with other molecules, which is particularly relevant for understanding its behavior in solution and in biological systems.

Computational Studies on Structure-Property Relationships

Analysis of Substituent Effects on Electronic and Steric Properties

There is currently no available literature that analyzes the specific effects of the nitro and p-tolyl substituents on the electronic and steric properties of the 1H-pyrazole core in this particular molecule. Such an analysis would typically involve quantum chemical calculations to determine parameters like molecular orbital energies, electrostatic potential surfaces, and steric hindrance, but this work has not been reported for this compound.

In Silico Prediction of Physicochemical Descriptors relevant to Materials Science

A search for in silico predictions of physicochemical descriptors for this compound relevant to materials science did not yield any specific results. Investigations into properties such as electronic conductivity, non-linear optical activity, and thermal stability through computational modeling have not been documented for this compound.

Reactivity and Chemical Transformations of 4 Nitro 3 P Tolyl 1h Pyrazole

Reactions of the Nitro Group at Position 4

The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyrazole (B372694) ring. It deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. The nitrogen atom of the nitro group is also susceptible to reduction.

Reduction Reactions to Amino-Substituted Pyrazoles

The reduction of the nitro group to an amino group is a common and synthetically useful transformation, providing access to 4-aminopyrazoles, which are valuable building blocks in medicinal chemistry. researchgate.netnih.gov This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

Commonly employed methods for the reduction of nitropyrazoles to their corresponding amino derivatives include:

Catalytic Hydrogenation: This is a widely used method where the nitropyrazole is treated with hydrogen gas in the presence of a metal catalyst.

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for this reduction.

Other Reducing Agents: Reagents such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be utilized.

The resulting 4-amino-3-(p-tolyl)-1H-pyrazole is a versatile intermediate that can undergo various further functionalizations, including diazotization and coupling reactions, or serve as a precursor for the synthesis of fused heterocyclic systems. The synthesis of 4-aminopyrazoles is of significant interest due to their potential applications in the pharmaceutical industry, for instance, as key intermediates in the synthesis of drugs like Viagra. nih.gov

Table 1: Selected Reagents for the Reduction of Nitropyrazoles

| Reagent System | Typical Conditions | Reference |

| H₂, Pd/C | Methanol or Ethanol, Room Temperature | researchgate.net |

| Sn, HCl | Concentrated HCl, Heat | nih.gov |

| Fe, HCl | Acetic Acid or Ethanol/Water, Heat | nih.gov |

| Na₂S₂O₄ | Aqueous or alcoholic solution, Heat | |

| SnCl₂ | Concentrated HCl, Room Temperature |

Nucleophilic Aromatic Substitution on the Nitro-Bearing Pyrazole Ring

The presence of the strongly electron-withdrawing nitro group at position 4 renders the pyrazole ring susceptible to nucleophilic aromatic substitution (SNA_r). youtube.com In this type of reaction, a nucleophile attacks the electron-deficient pyrazole ring, leading to the displacement of a leaving group. While hydrogen is not a typical leaving group, in highly activated systems, vicarious nucleophilic substitution (VNS) can occur. More commonly, a leaving group, such as a halogen, at a position activated by the nitro group (e.g., position 5) would be readily displaced.

Theoretical studies have shown that the addition of a nucleophile to a nitroaromatic ring is generally the rate-limiting step in SNA_r reactions. nih.gov The stability of the resulting Meisenheimer-like intermediate is crucial for the reaction to proceed. The nitro group plays a key role in stabilizing this intermediate through resonance.

For 4-nitro-3-(p-tolyl)-1H-pyrazole, nucleophilic attack is most likely to occur at the C5 position. If a suitable leaving group is present at this position, a variety of nucleophiles, such as alkoxides, amines, and thiolates, can be introduced.

Reactions Involving the p-Tolyl Substituent at Position 3

The p-tolyl group at the C3 position of the pyrazole ring offers additional sites for chemical modification, namely the benzylic methyl group and the aromatic phenyl ring.

Functionalization at the Benzylic Methyl Group

The methyl group of the p-tolyl substituent is a benzylic position and can undergo reactions typical for such groups, including oxidation and halogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid, an aldehyde, or an alcohol using appropriate oxidizing agents. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would typically lead to the corresponding carboxylic acid. Milder oxidizing agents would be required to obtain the aldehyde or alcohol. An example of the oxidative conversion of a methyl group on a pyrazole ring to a CH₂OAc moiety has been reported. preprints.org

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, can introduce a halogen atom (e.g., bromine) at the benzylic position. This transformation yields a versatile intermediate that can participate in various subsequent nucleophilic substitution and elimination reactions. A patented method describes the bromination of methyl groups on aromatic rings using bromine in the presence of bentonite. google.com

Electrophilic and Nucleophilic Aromatic Substitution on the p-Tolyl Phenyl Ring

The phenyl ring of the p-tolyl group can undergo both electrophilic and nucleophilic aromatic substitution, although the reactivity is influenced by the pyrazole ring. The pyrazole ring generally acts as an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly when additional activating groups are present.

Electrophilic Aromatic Substitution: The p-tolyl group itself has an activating methyl group, which directs incoming electrophiles to the ortho and para positions relative to the methyl group. However, the deactivating effect of the pyrazole ring will make these reactions more challenging compared to toluene (B28343) itself. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The position of substitution on the tolyl ring will be ortho to the methyl group (and meta to the pyrazole substituent).

Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution to occur on the p-tolyl ring, a good leaving group and strong activation by electron-withdrawing groups are generally required. The 4-nitropyrazole substituent provides some activation, but additional activating groups on the tolyl ring would likely be necessary for this reaction to be efficient.

Transformations of the Pyrazole Heterocyclic Core

The pyrazole ring itself can undergo transformations, although its aromatic nature generally imparts stability. The presence of the nitro and p-tolyl substituents will modulate its reactivity in these transformations.

Ring Cleavage: Under certain harsh conditions, the pyrazole ring can be cleaved. For example, treatment of some pyrazole derivatives with strong oxidizing agents or under reductive conditions can lead to ring opening. The cleavage of a pyrazole ring has been observed upon treatment of pyrazole-4-sulphonyl chlorides with chlorine. rsc.org

Cycloaddition Reactions: While the pyrazole ring is aromatic, it can, under specific conditions, participate in cycloaddition reactions. These reactions are not as common as for less aromatic systems but can provide routes to complex fused heterocyclic structures. For instance, pyrazoles can act as the 2π component in [2+2] or [4+2] cycloadditions, although this is more typical for pyrazolium (B1228807) salts or pyrazolones. The electron-deficient nature of the 4-nitropyrazole ring might favor its participation as a dienophile in inverse-electron-demand Diels-Alder reactions.

Table 2: Summary of Potential Reactivity

| Moiety | Reaction Type | Potential Reagents/Conditions | Expected Product Type |

| Nitro Group | Reduction | H₂/Pd/C, Sn/HCl | 4-Aminopyrazole |

| Nucleophilic Substitution | Nu⁻ (if leaving group present) | 5-Substituted-4-nitropyrazole | |

| p-Tolyl Methyl | Oxidation | KMnO₄, NBS | Benzoic acid, Benzyl bromide |

| p-Tolyl Ring | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Substituted p-tolyl ring |

| Pyrazole Core | Ring Cleavage | Strong oxidizing/reducing agents | Acyclic products |

| Cycloaddition | Dienes/Dienophiles | Fused heterocyclic systems |

N-Alkylation and N-Acylation Reactions

The presence of two nitrogen atoms in the pyrazole ring makes N-alkylation and N-acylation fundamental transformations. For an unsymmetrically substituted pyrazole such as this compound, these reactions can potentially yield two different regioisomers (N1 and N2 alkylated/acylated products).

N-Alkylation:

The regiochemical outcome of N-alkylation is highly dependent on reaction conditions, including the base, solvent, and the nature of the alkylating agent. Generally, the alkylation of pyrazoles with substituents at the 3-position can be directed to either the N1 or N2 position. acs.org The bulky p-tolyl group at the C3 position of this compound would sterically hinder the N2 position, suggesting that N1-alkylation might be favored under kinetic control.

Systematic studies on 3-substituted pyrazoles have shown that using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) often leads to regioselective N1-alkylation. acs.org Conversely, a magnesium-catalyzed method has been developed for the preferential N2-alkylation of 3-substituted pyrazoles using α-bromoacetates and acetamides as alkylating agents. thieme-connect.com Furthermore, a catalyst-free Michael addition reaction has been established for the highly regioselective N1-alkylation of various 1H-pyrazoles, including those bearing nitro groups, achieving high yields and excellent N1/N2 selectivity. acs.orgresearchgate.netconsensus.app Acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have also been developed, providing an alternative to base-mediated reactions. semanticscholar.org

Table 1: Regioselectivity in N-Alkylation of Substituted Pyrazoles This table is representative of general findings for substituted pyrazoles and can be applied to this compound.

| Reaction Type | Conditions | Major Regioisomer | Key Factors | Reference |

|---|---|---|---|---|

| Base-Mediated Alkylation | K₂CO₃, DMSO | N1 | Steric hindrance at N2, thermodynamic control. | acs.org |

| Mg-Catalyzed Alkylation | Mg(OEt)₂, THF, α-bromoacetamide | N2 | Chelation of Mg with the pyrazole nitrogen atoms. | thieme-connect.com |

| Michael Addition | Catalyst-free | N1 | Reaction with activated alkenes. | acs.org |

| Acid-Catalyzed Alkylation | Brønsted acid, Trichloroacetimidate | Mixture (sterically driven) | Formation of a carbocation intermediate. | semanticscholar.org |

N-Acylation:

N-Acyl pyrazoles serve as effective acylating agents and are studied as inhibitors for serine hydrolases. nih.gov The reactivity of the N-acyl pyrazole is tunable based on the electronic properties of substituents on the pyrazole ring. For this compound, the strong electron-withdrawing nitro group at the C4 position would make the acylated pyrazole an excellent leaving group, thereby enhancing its acylating potential. nih.gov The lone pair on the pyrazole nitrogen is not fully conjugated with the acyl group, which preserves the aromaticity of the pyrazole ring and contributes to its ability to function as a good leaving group. nih.gov

C-H Functionalization and Further Arylation/Heteroarylation at the Pyrazole Ring

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. rsc.org For the this compound ring, the C5-H bond is the primary target for such transformations.

Transition-metal-catalyzed C-H arylation reactions provide a direct method to install new aryl or heteroaryl groups. rsc.org Palladium and other transition metals are commonly used to catalyze the coupling of pyrazoles with aryl halides or their equivalents. The regioselectivity of these reactions is a critical aspect. To achieve controlled, sequential arylation, strategies involving protecting groups can be employed. For instance, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on one of the pyrazole nitrogens can direct arylation to specific positions. nih.gov This strategy allows for the sequential functionalization of the C5 and C3 positions, providing access to complex, fully substituted pyrazoles with complete regiocontrol. nih.gov After arylation, the SEM group can be removed or used to selectively introduce an alkyl group at the desired nitrogen, addressing the regioselectivity challenges often seen in direct N-alkylation. nih.gov

Table 2: C-H Functionalization Strategies for Pyrazole Derivatives This table outlines general methodologies applicable to the functionalization of the this compound scaffold.

| Reaction | Position | Catalyst/Reagent | Typical Substrate | Reference |

|---|---|---|---|---|

| C-H Arylation | C5 | Palladium (Pd) catalyst | N-protected pyrazole + Aryl halide | rsc.org |

| Sequential C-H Arylation | C5 then C3 | Pd-catalyst with SEM protecting group transposition | SEM-protected pyrazole + Aryl halides | nih.gov |

| Oxidative Thiocyanation | C4 | PhICl₂ / NH₄SCN | 4-unsubstituted pyrazole | beilstein-journals.org |

Ring-Opening and Ring-Closure (ANRORC) Mechanisms

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a well-documented pathway for the nucleophilic substitution of electron-deficient heterocyclic systems. wikipedia.orgacs.org This mechanism is distinct from standard aromatic nucleophilic substitution (SNA_r) as it involves the cleavage of a bond within the heterocyclic ring.

While no specific studies detailing the ANRORC mechanism for this compound have been found, the reaction is plausible given the compound's electron-deficient nature, which is enhanced by the C4-nitro group. The ANRORC mechanism typically proceeds as follows:

Addition of the Nucleophile: A potent nucleophile, such as an amide anion (e.g., from sodium amide), attacks an electrophilic carbon atom of the pyrazole ring. wikipedia.org

Ring Opening: The resulting anionic intermediate undergoes cleavage of a ring bond, typically a C-N or N-N bond, to form a more stable open-chain intermediate. wikipedia.orgresearchgate.net

Ring Closure: The open-chain intermediate then undergoes a new intramolecular cyclization to form a different heterocyclic ring or a rearranged version of the original ring, followed by the expulsion of a leaving group. wikipedia.org

Studies on related nitro-heterocycles, like 1,4-dinitro-1H-imidazole, have shown plausible ANRORC-like mechanisms in reactions with nucleophiles like aniline, where the reaction is initiated by nucleophilic attack at the C5 position. researchgate.net Isotope labeling experiments are often crucial to definitively prove the operation of an ANRORC mechanism by tracking the fate of the ring atoms. wikipedia.org

Regioselectivity and Stereoselectivity in Post-Synthetic Modifications

Regioselectivity:

The control of regioselectivity is a central theme in the chemistry of this compound.

N-Alkylation: As discussed in section 5.3.1, the choice of N1 versus N2 substitution is a primary challenge. The regiochemical outcome is a delicate balance between steric and electronic factors. The bulky p-tolyl group at C3 sterically disfavors attack at the adjacent N2 position, making the N1 position more accessible. acs.org However, the choice of base can override this steric bias; for example, magnesium-based reagents can chelate with both nitrogen atoms, directing alkylation to the N2 position. thieme-connect.com Computational analysis has supported these experimental findings, showing that while steric effects are significant, coordinating bases can dramatically alter the energy profile of the transition states, favoring one isomer over the other. thieme-connect.com

C-H Functionalization: Regioselectivity in C-H functionalization is typically directed to the C5 position, which is the most electronically activated position for electrophilic attack in many pyrazole systems and is often sterically accessible. rsc.orgnih.gov The use of directing groups attached to the N1 nitrogen is a robust strategy to ensure high regioselectivity in metal-catalyzed reactions. rsc.org

Stereoselectivity:

Stereoselectivity becomes relevant when post-synthetic modifications create a new chiral center.

In the context of N-alkylation with a chiral alkylating agent, or if the alkylation itself generates a chiral center (e.g., at the α-carbon of the new N-substituent), the formation of diastereomers or enantiomers is possible. The synthesis of novel chiral pyrazole derivatives has been achieved with high stereoselectivity using chiral auxiliaries, such as tert-butanesulfinamide. nih.gov This approach involves the stereoselective addition to a chiral imine followed by cyclization to form the pyrazole ring with a defined stereocenter adjacent to the nitrogen atom. nih.gov

Switchable stereoselective synthesis has also been reported for the N-vinylation of pyrazoles, where the use of a silver carbonate catalyst can switch the outcome from the (E)-isomer to the (Z)-isomer in Michael addition reactions with conjugated alkynes. nih.gov Although not specific to the title compound, these principles demonstrate that stereocontrol is an achievable goal in the modification of pyrazole scaffolds.

Advanced Applications and Functionalization in Chemical Sciences

Utilization as a Synthetic Synthon in Organic Synthesis

The structural features of 4-Nitro-3-(p-tolyl)-1H-pyrazole make it a versatile synthon, or building block, in organic synthesis. The nitro group, being a strong electron-withdrawing group, activates the pyrazole (B372694) ring for certain reactions and can also be transformed into other functional groups, such as amines, which opens up further synthetic possibilities. frontiersin.org

Precursor for Complex Heterocyclic Systems and Fused Rings

The pyrazole nucleus is a common scaffold in medicinal chemistry and materials science. nih.govnih.gov this compound can serve as a starting material for the construction of more complex heterocyclic structures. The reactivity of the pyrazole ring, influenced by the nitro and tolyl groups, allows for various synthetic transformations. For instance, the nitrogen atoms in the pyrazole ring can participate in cyclization reactions to form fused ring systems. nih.gov The synthesis of pyrazolo[4,3-c]pyrazole derivatives, for example, highlights the utility of nitropyrazoles in creating novel heterocyclic frameworks. semanticscholar.org

Furthermore, the presence of the nitro group allows for regioselective functionalization, which is crucial in the synthesis of specifically substituted heterocyclic compounds. rsc.org The general reactivity of pyrazoles in cycloaddition reactions and their utility in multicomponent reactions further underscore their potential as precursors to diverse heterocyclic systems. orientjchem.orgmdpi.com

Building Block for Multifunctional Organic Molecules

The distinct functionalities within this compound—the aromatic tolyl group, the reactive nitro group, and the heterocyclic pyrazole core—make it an ideal building block for multifunctional organic molecules. frontiersin.org The tolyl group can be modified through electrophilic aromatic substitution, while the nitro group can be reduced to an amino group, which can then be derivatized. frontiersin.org

This versatility allows for the incorporation of this pyrazole derivative into larger molecular architectures with tailored electronic, optical, or biological properties. For example, pyrazole-containing compounds have been investigated for their luminescent and fluorescent properties, suggesting the potential to develop new materials by functionalizing the this compound core.

Exploration in Materials Science

The unique combination of a high-nitrogen heterocyclic ring and an energetic nitro group positions this compound as a compound of interest in materials science, particularly in the fields of energetic materials and coordination chemistry.

Components in Energetic Materials Research

Nitrated pyrazole derivatives are a significant class of energetic materials due to their high heats of formation, density, and thermal stability. nih.govresearchgate.net The introduction of nitro groups into the pyrazole ring is a key strategy for designing high-energy-density materials (HEDMs). nih.gov Polynitro compounds are desirable for energetic material applications due to their high density and good oxygen balance. nih.gov

Theoretical studies on energetic pyrazole derivatives are crucial for predicting their performance and stability. researchgate.net Key parameters for evaluating energetic materials include detonation velocity and pressure, which are influenced by the compound's density and heat of formation. For instance, research on polynitro pyrazoles has led to the development of materials with detonation velocities and pressures superior to those of traditional explosives like RDX. nih.gov While specific data for this compound is not available, the general properties of nitropyrazoles suggest its potential as a component in this field. The thermal stability of nitropyrazole-based energetic compounds is another critical factor, with some derivatives exhibiting high decomposition temperatures. researchgate.netrsc.org

Table 1: Theoretical Energetic Properties of Representative Nitropyrazole-Based Compounds

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.88 (at 100 K) | 8931 | 35.9 |

| Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 2.15 (at 100 K) | 7965 | 29.3 |

| 3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP) | Not specified | 8858 | 35.1 |

This table presents data for related nitropyrazole compounds to illustrate the potential energetic properties of this class of materials. Data sourced from nih.govrsc.org.

Ligands in Coordination Chemistry and Catalysis

Pyrazole derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen atoms to coordinate with metal ions. researchgate.netresearchgate.net This coordination can lead to the formation of a diverse range of metal complexes with various geometries and nuclearities. researchgate.net The resulting coordination complexes have applications in catalysis, materials science, and bioinorganic chemistry. mdpi.comnih.govnih.gov

The this compound molecule can act as a ligand, with the potential for the pyrazole nitrogen atoms to bind to a metal center. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the electron-donating tolyl group, can modulate the properties of the resulting metal complex. This can affect the catalytic activity of the complex, for example, in oxidation reactions. mdpi.com The steric bulk of the tolyl group can also influence the coordination geometry and the accessibility of the metal center.

Development of Chemical Probes for Specific Molecular Interactions (non-biological context)

A chemical probe is a small molecule used to study and manipulate a biological system or a chemical process. In a non-biological context, chemical probes can be designed to interact with specific molecules or ions, leading to a detectable signal. The development of such probes often relies on the specific binding properties and the responsive nature of the probe molecule.

While there is no specific information on the use of this compound as a chemical probe, its structural features suggest potential in this area. The pyrazole moiety is known to interact with various species, and the nitro group could act as a signaling unit. For instance, changes in the electronic environment upon binding to an analyte could lead to a change in the spectroscopic properties of the molecule, such as its fluorescence or UV-Vis absorbance.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes for Substituted Pyrazoles

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve hazardous reagents and organic solvents. pharmacognosyjournal.netresearchgate.net The future of synthesizing compounds like 4-Nitro-3-(p-tolyl)-1H-pyrazole lies in the adoption of green chemistry principles. nih.gov Research is increasingly focused on developing eco-friendly and sustainable synthetic protocols that are not only efficient and high-yielding but also operationally simple and atom-economical. nih.govresearchgate.net

Key areas for future development include:

Microwave-assisted synthesis: This method has been shown to produce excellent yields of substituted pyrazoles in minutes, offering a practical and green alternative to conventional heating. pharmacognosyjournal.net

Use of green catalysts: Nano-catalysts, such as nano-ZnO, have demonstrated high efficiency in the synthesis of 1,3,5-substituted pyrazoles with impressive yields and short reaction times. mdpi.com The use of inexpensive and non-toxic catalysts like ammonium (B1175870) chloride is also a promising green approach. jetir.org

Aqueous methods: Utilizing water as a solvent is a cornerstone of green chemistry. thieme-connect.com Recent work has demonstrated the successful synthesis of various pyrazole derivatives in water, sometimes in combination with catalysts like CeO2/SiO2 or FeCl3-PVP, providing an environmentally benign pathway. thieme-connect.commdpi.com

Multicomponent reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, are inherently efficient and atom-economical. researchgate.netnih.gov Developing MCRs for the synthesis of specifically substituted pyrazoles like this compound would be a significant advancement.

Future synthetic strategies will likely focus on combining these approaches, for instance, by using a recyclable, heterogeneous catalyst in an aqueous, one-pot MCR under microwave irradiation to produce this compound and its analogues.

Advanced Mechanistic Investigations via Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing novel reactions. For pyrazole synthesis, advanced mechanistic investigations are moving beyond simple observation to a synergistic integration of experimental and computational methods. nih.govrsc.org

Recent studies on Ti-mediated oxidative pyrazole synthesis, for example, have employed kinetic analysis and stoichiometric experiments to elucidate complex reaction pathways, revealing details about rate-determining steps and the role of oxidants like TEMPO. nih.govrsc.orgumn.edu These experimental findings can be corroborated and further explained by computational studies.

Future research on the formation of this compound should involve:

In-situ spectroscopic monitoring: Techniques like NMR and IR spectroscopy can track the formation of intermediates and byproducts in real-time.

Kinetic studies: Detailed kinetic analysis can reveal the order of the reaction, the rate-determining step, and the influence of various reaction parameters.

Computational modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the most likely mechanism. researchgate.netresearchgate.net This can help to understand the regioselectivity of the cyclization, which is critical for a compound with multiple substitution patterns like this compound.

By combining these experimental and theoretical tools, researchers can gain a comprehensive understanding of the synthetic process, enabling the rational design of more efficient and selective synthetic methods. nih.govnih.gov

Rational Design of Pyrazole-Based Scaffolds for Novel Material Properties

The pyrazole scaffold is a versatile building block for a wide range of materials due to its unique electronic and structural properties. mdpi.com The presence of a nitro group and a p-tolyl group in this compound suggests potential for applications in materials science, particularly in energetic materials and optoelectronics. researchgate.netmdpi.comnbinno.com

Future research in this area should focus on:

Energetic Materials: Pyrazole-based compounds are being investigated as high-density energetic materials. researchgate.netconsensus.app The nitro group in this compound is a key energetic functional group. Future work could involve integrating data-driven approaches with density functional theory to design and predict the performance of new energetic materials based on this scaffold. researchgate.net

Metal-Organic Frameworks (MOFs): Pyrazole derivatives are excellent ligands for constructing MOFs. acs.org These materials have applications in catalysis, gas storage, and electronics. The specific functional groups of this compound could be exploited to create MOFs with tailored magnetic and electrical properties. acs.org

Organic Electronics: The intrinsic fluorescence and electronic properties of pyrazoles make them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. mdpi.com The interplay between the electron-withdrawing nitro group and the electron-donating tolyl group could lead to interesting photophysical properties in this compound, warranting further investigation for its potential use in optoelectronic devices.

The rational design of these materials will be heavily reliant on computational screening and predictive modeling to identify the most promising candidates before undertaking synthetic efforts.

Interdisciplinary Research at the Interface of Synthetic and Theoretical Chemistry

The advancement of knowledge regarding this compound and related compounds will increasingly depend on the synergy between synthetic organic chemistry and theoretical chemistry. This interdisciplinary approach is essential for tackling complex challenges from reaction mechanisms to materials design.

Examples of this interdisciplinary synergy include:

Predicting Reactivity and Selectivity: Theoretical calculations can predict the most likely sites of reaction on the pyrazole ring, guiding synthetic chemists in achieving the desired regioselectivity, a common challenge in pyrazole synthesis. mdpi.com

Structure-Property Relationships: Computational studies can elucidate how the specific arrangement of atoms and functional groups in this compound influences its macroscopic properties, such as its potential as an energetic material or its optical characteristics. researchgate.netnih.gov

Virtual Screening: Before synthesizing large libraries of derivatives, computational tools can be used to screen potential candidates for desired properties, saving significant time and resources. nih.gov

The future of research on pyrazole derivatives will see a move towards a more integrated workflow where experimentalists and theoreticians collaborate closely. This will accelerate the discovery of new synthetic methods and the development of novel materials with precisely tailored functions, placing compounds like this compound at the forefront of chemical innovation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Nitro-3-(p-tolyl)-1H-pyrazole, and how do reaction conditions impact regioselectivity?

- Answer : The compound can be synthesized via multi-component reactions (e.g., arylcarbohydrazides with dialkyl acetylenedicarboxylates and isocyanides under neutral conditions) . Transition-metal-catalyzed C-H arylation is another approach, using Pd/Ni catalysts with nitro-substituted pyrazoles and aryl halides. For example, PdCl₂(PPh₃)₂ and CuI in DMF with K₂CO₃ as a base achieved 44% yield in direct arylation . Regioselectivity is influenced by steric and electronic factors: the nitro group directs substitution to the 3-position, while p-tolyl groups stabilize intermediates via resonance .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

- Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm for p-tolyl and nitro-substituted rings) and pyrazole protons (δ 6.8–8.3 ppm). For example, the pyrazole C3 carbon in 3-(p-tolyl)-substituted analogs appears at ~145 ppm .

- MS (ESI) : Molecular ion peaks (e.g., [M]+ at m/z 237–341) confirm molecular weight .

- HPLC/Column Chromatography : Reverse-phase HPLC or silica gel chromatography (e.g., EtOAc/petroleum ether) resolves regioisomers and removes byproducts .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity and optimize catalytic systems for functionalizing this compound?

- Answer : DFT calculations model electronic effects (e.g., nitro group’s electron-withdrawing nature) to predict electrophilic substitution sites. For C-H activation, ligand-metal interactions (e.g., Pd-N coordination) can be simulated to design catalysts with higher turnover . Computational docking studies also aid in understanding interactions with biological targets (e.g., cytochrome P450 enzymes) .

Q. What experimental strategies resolve contradictions in biological activity data for nitro-substituted pyrazoles?

- Answer :

- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., antimicrobial vs. anticancer) to identify specificity .

- Metabolite Profiling : LC-MS/MS tracks metabolic stability; nitro groups may reduce activity via rapid hepatic clearance .

- Crystallography : Solve co-crystal structures (using SHELX or WinGX ) to confirm target binding modes, distinguishing true activity from assay artifacts .

Q. How do solvent and catalyst choices influence scalability in transition-metal-catalyzed reactions?

- Answer : Polar aprotic solvents (e.g., DMF) enhance Pd/Ni catalyst solubility but may complicate purification. Ligands like PPh₃ improve stability but require stoichiometric CuI for reductive elimination . For scalability, replace Pd with cheaper Ni catalysts (19% yield achieved in DMF ), or use flow chemistry to optimize residence time and temperature .

Methodological Resources

- Structural Analysis : Use SHELXL for small-molecule refinement and ORTEP for visualizing anisotropic displacement ellipsoids .

- Synthetic Protocols : Follow multi-component reaction guidelines (neutral conditions, 50–80°C, 16–24 h) or transition-metal-catalyzed C-H arylation (PdCl₂, 100–120°C, 12–48 h) .

- Data Interpretation : Cross-reference NMR shifts with databases (e.g., PubChem) and validate purity via elemental analysis (e.g., ≤0.4% deviation in C/H/N calcd vs. found) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.